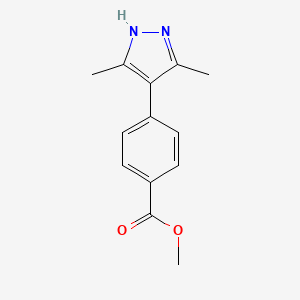

Methyl 4-(3,5-Dimethyl-4-pyrazolyl)benzoate

Description

Properties

Molecular Formula |

C13H14N2O2 |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

methyl 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoate |

InChI |

InChI=1S/C13H14N2O2/c1-8-12(9(2)15-14-8)10-4-6-11(7-5-10)13(16)17-3/h4-7H,1-3H3,(H,14,15) |

InChI Key |

YSMKPIXECLCTLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1)C)C2=CC=C(C=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

- Formation of a substituted pyrazole ring via cyclization of hydrazine derivatives with 1,3-diketones.

- Introduction of the benzoate ester moiety either by direct esterification or by nucleophilic substitution on a halogenated benzoate precursor.

- Functionalization at the pyrazole 4-position to attach the benzoate group.

Detailed Synthetic Route from Literature

A representative synthetic route can be summarized as follows, based on the synthesis of related pyrazolylbenzoate derivatives and diazenylpyrazole compounds (adapted from):

| Step | Reagents and Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 4-Methylaniline + Acetylacetone + Sodium nitrite + Sodium acetate in ethanol | Formation of 3-(2-(p-tolyl)hydrazono)pentane-2,4-dione intermediate via diazotization and coupling | Not specified |

| 2 | Intermediate (3) + Hydrazine hydrate in glacial acetic acid, reflux 4-5 h | Cyclization to form 3,5-dimethyl-4-(p-tolyldiazenyl)-1H-pyrazole | High (88-98% for analogous compounds) |

| 3 | Reaction of pyrazole derivative with methyl 4-(2-chloroacetamido)benzoate in DMF + K2CO3, heated overnight | Nucleophilic substitution to attach benzoate moiety at pyrazole nitrogen, yielding this compound derivatives | High (88-98%) |

This method involves initial formation of the pyrazole ring system with substituents at positions 3 and 5, followed by functionalization with the benzoate ester group through nucleophilic substitution on a halogenated benzoate derivative.

Alternative Approaches

- Coordination chemistry methods have been reported for related pyrazole derivatives, involving complexation with metal ions such as silver or magnesium, which can influence crystallization and purity but are less direct for preparing the pure organic compound itself ().

- Multi-step synthesis involving protected intermediates and subsequent deprotection can be used to improve selectivity and yield.

Experimental Data and Analysis

Spectroscopic Characterization

- 1H-NMR and 13C-NMR : Confirm the presence of methyl groups at the 3 and 5 positions of the pyrazole ring and the methyl ester group on the benzoate moiety. Characteristic singlets for methyl protons and aromatic protons are observed.

- DEPT NMR : Used to distinguish between CH, CH2, and CH3 carbons, confirming the substitution pattern on the pyrazole and benzoate rings.

- Elemental Analysis : Supports the proposed molecular formula and purity of the synthesized compound.

Crystallographic Data

- Single crystal X-ray diffraction studies on related pyrazole derivatives confirm the structure and substitution pattern. Crystallographic parameters and powder diffraction patterns validate phase purity ().

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | 4-Methylaniline, acetylacetone, hydrazine hydrate, methyl 4-(2-chloroacetamido)benzoate |

| Solvents | Ethanol, glacial acetic acid, DMF |

| Reaction Conditions | Diazotization at 0°C, reflux for cyclization, heating overnight for substitution |

| Yields | 88-98% for final substitution step |

| Purification | Recrystallization from ethanol |

| Characterization | 1H-NMR, 13C-NMR, DEPT, elemental analysis, X-ray crystallography |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3,5-Dimethyl-4-pyrazolyl)benzoate can undergo various chemical reactions, including:

Oxidation: The methyl groups on the pyrazole ring can be oxidized to form corresponding carboxylic acids.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

Oxidation: Formation of 4-(3,5-dimethyl-4-pyrazolyl)benzoic acid.

Reduction: Formation of 4-(3,5-dimethyl-4-pyrazolyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4-(3,5-Dimethyl-4-pyrazolyl)benzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(3,5-Dimethyl-4-pyrazolyl)benzoate depends on its interaction with molecular targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active pyrazole moiety, which can then exert its effects on cellular pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structure is defined by two key elements:

- Benzoate ester backbone : The methyl ester group distinguishes it from ethyl ester analogs (e.g., I-6230–I-6473 in ) . Ethyl esters typically exhibit slightly higher lipophilicity, which may alter pharmacokinetic profiles.

- 3,5-Dimethylpyrazole substituent: Unlike piperazine-linked quinoline derivatives (C1–C7 in ) , the pyrazole ring lacks extended conjugation but provides a compact, electron-rich heterocycle. Substituents on the pyrazole (methyl groups at positions 3 and 5) may sterically hinder interactions compared to bulkier quinoline-piperazine systems.

Key Structural Differences:

*Molecular weights estimated from structural formulas.

Physicochemical and Functional Implications

- Lipophilicity : The methyl ester in the target compound likely reduces logP compared to ethyl analogs () but increases it relative to carboxylic acid derivatives.

- Electron Effects : The 3,5-dimethylpyrazole substituent is electron-donating, contrasting with electron-withdrawing groups (e.g., -Br, -CF$ _3 $) in C2 and C7 (), which enhance stability but reduce solubility .

- Biological Relevance: Piperazine-quinoline derivatives (C1–C7) are designed for targeted interactions (e.g., kinase inhibition), whereas pyrazole-benzoates may favor compact binding pockets due to their smaller size .

Q & A

Q. What are the optimized synthetic routes for Methyl 4-(3,5-Dimethyl-4-pyrazolyl)benzoate, and how can researchers ensure high yield and purity?

- Methodological Answer: The synthesis typically involves multi-step reactions, such as coupling pyrazole derivatives with benzoate precursors under reflux conditions. For example, hydrazide intermediates (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) can be refluxed in polar aprotic solvents like DMSO for 18 hours, followed by distillation and crystallization . To optimize yield and purity, researchers should:

- Use continuous flow reactors for efficient heat and mass transfer.

- Purify via column chromatography or recrystallization (e.g., water-ethanol mixtures).

- Monitor reactions with TLC/HPLC and confirm purity via melting point analysis .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy : Provides detailed information on hydrogen and carbon environments, confirming functional group integration .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves bond lengths and angles using programs like SHELXL for refinement. For example, SHELX software (e.g., SHELXL-2018) is widely used for small-molecule structural analysis .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer:

- Refer to Safety Data Sheets (SDS) for GHS classifications (e.g., Acute Toxicity Category 4 for oral/dermal/inhalation exposure) .

- Use PPE (gloves, lab coats, goggles) and work in a fume hood.

- Store in airtight containers away from light and moisture to prevent degradation .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer:

- Comparative SAR Studies : Systematically modify substituents (e.g., chloro, hydroxy groups) and evaluate activity trends. For example, dichloro and dihydroxy groups in analogous compounds significantly alter biological reactivity .

- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and enzyme inhibition protocols (e.g., IC50 measurements) to reduce variability .

- Data Reprodubility : Validate findings across multiple labs using identical synthetic batches and assay conditions .

Q. What strategies are employed to elucidate the mechanism of action of this compound in pharmacological studies?

- Methodological Answer:

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina to predict binding affinities .

- In Vitro Assays : Measure inhibition of specific enzymes (e.g., cyclooxygenase-2) via spectrophotometric methods.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters of ligand-protein interactions .

Q. How does the introduction of electron-withdrawing/donating groups at specific positions alter the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer:

- Substituent Effects : Electron-withdrawing groups (e.g., -NO2) activate the benzoate ester toward nucleophilic attack, while electron-donating groups (e.g., -OCH3) deactivate it.

- Reaction Optimization : Use polar solvents (e.g., DMF) and catalysts (e.g., Pd/C) to enhance reaction rates. Monitor progress via HPLC with UV detection .

- Case Study : Analogous compounds with dichlorophenyl substituents show enhanced electrophilicity, enabling efficient amide bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.